2-Bromo-5-chlorothiazolo[5,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDIKDNPUIYAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729424 | |
| Record name | 2-Bromo-5-chloro[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198759-26-0 | |
| Record name | 2-Bromo-5-chloro[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profile and Transformational Chemistry of 2 Bromo 5 Chlorothiazolo 5,4 B Pyridine
Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. For a substrate like 2-Bromo-5-chlorothiazolo[5,4-b]pyridine, the site of the coupling is dictated by the relative rates of oxidative addition of the palladium catalyst to the C-Br and C-Cl bonds.
The established reactivity trend for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–OTf > C–Cl. mdpi.com Therefore, reactions on this compound are expected to occur with high selectivity at the more reactive C-2 bromine center. This allows for the precise introduction of a wide array of substituents.
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction is anticipated to selectively form 2-aryl-5-chlorothiazolo[5,4-b]pyridine derivatives. While specific examples for this exact substrate are not detailed in peer-reviewed literature, the reaction conditions can be extrapolated from studies on similar 2-bromo-5-chloropyridine (B189627) frameworks. researchgate.netrsc.org
The reaction typically involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial for catalyst stability and reactivity. A base, such as potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling This table illustrates typical conditions for the selective coupling at the C-2 position, based on related substrates.
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Arylboronic Acid | Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Aryl-5-chlorothiazolo[5,4-b]pyridine |
The Heck and Sonogashira reactions provide pathways to form C-C double and triple bonds, respectively, further expanding the synthetic utility of this compound.
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. Given the higher reactivity of the C-Br bond, the Heck reaction is expected to proceed selectively at the C-2 position, yielding 2-alkenyl-5-chlorothiazolo[5,4-b]pyridine derivatives.
The Sonogashira reaction couples the aryl halide with a terminal alkyne, using a dual catalyst system of palladium and a copper(I) salt (typically CuI). wikipedia.org This reaction would selectively occur at the C-2 position to produce 2-alkynyl-5-chlorothiazolo[5,4-b]pyridine derivatives. Copper-free Sonogashira protocols are also well-established. nih.gov The resulting alkynyl products are versatile intermediates for further synthesis.
For both reactions, the selectivity is driven by the preferential oxidative addition of the Pd(0) catalyst to the C-Br bond over the more inert C-Cl bond.
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly effective for coupling aryl halides with a diverse range of amines. organic-chemistry.org In the context of this compound, the bromine atom at the 2-position of the thiazole (B1198619) ring is the primary site for this transformation due to the higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed cross-coupling reactions.
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with an electron-rich phosphine ligand. researchgate.net The choice of ligand is critical and often includes sterically hindered biarylphosphines like XPhos or bidentate ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp). researchgate.net A strong base, most commonly sodium tert-butoxide (NaOtBu), is required to facilitate the deprotonation of the amine and regenerate the active catalyst. researchgate.net These reactions are generally performed in anhydrous, aprotic solvents like toluene (B28343) or dioxane at elevated temperatures. researchgate.net
The Buchwald-Hartwig amination of 2-bromopyridines and 5-bromothiazoles has been well-documented, providing a reliable basis for predicting the reactivity of the target compound. nih.govresearchgate.net For instance, the amination of 2-bromopyridines with volatile amines has been successfully achieved in sealed tubes, yielding a variety of secondary and tertiary aminopyridines. researchgate.netnih.gov Similarly, 5-bromothiazoles undergo efficient amination with diarylamines. researchgate.net These precedents suggest that this compound can be selectively functionalized at the C2 position, leaving the C5-chloro substituent intact for subsequent transformations.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromopyridine | Volatile primary/secondary amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | researchgate.net |
| 5-Bromothiazole derivative | Diarylamines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Good | researchgate.net |
| 2-Br-pyridine derivative | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | High | researchgate.net |
Other Palladium-Catalyzed Transformations
Beyond C-N bond formation, the bromine at the C2 position of this compound is an excellent handle for various other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These transformations are fundamental in organic synthesis for constructing complex molecular frameworks. researchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, to form a new C-C bond. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and the tolerance of a broad range of functional groups. nih.goviaea.org For the thiazolo[5,4-b]pyridine (B1319707) scaffold, Suzuki coupling allows for the introduction of various aryl or heteroaryl substituents at the 2-position. nih.gov The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) or Pd(PPh₃)₄, with a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent mixture like dioxane/water or DMF. nih.govresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. scirp.org It is a vital tool for creating rigid, linear extensions to molecular structures, often used in materials science and medicinal chemistry. nih.gov The reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI), although copper-free conditions have also been developed. nih.govsoton.ac.uk A base, usually an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), serves as both the reaction medium and to neutralize the HBr formed. soton.ac.uk This method can be used to install a reactive alkyne handle onto the thiazolo[5,4-b]pyridine core for further functionalization, such as in click chemistry. nih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with trans selectivity. organic-chemistry.org This reaction provides a means to introduce vinyl groups. organic-chemistry.org It requires a palladium catalyst and a base (e.g., Et₃N, K₂CO₃) and is often carried out at high temperatures. researchgate.net While less common for this specific scaffold in the literature, it remains a viable strategy for derivatization.
| Reaction | Coupling Partner | Typical Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) / Base (K₂CO₃, K₃PO₄) | 2-Aryl/heteroaryl derivative | nih.govnih.gov |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base (Et₃N) | 2-Alkynyl derivative | scirp.orgsoton.ac.uk |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base (Et₃N) | 2-Vinyl derivative | organic-chemistry.org |
Electrophilic Aromatic Substitution on the Thiazolo[5,4-b]pyridine System (Mechanistic Studies)
The thiazolo[5,4-b]pyridine ring system presents a complex landscape for electrophilic aromatic substitution (EAS) due to the fusion of an electron-rich thiazole ring and an electron-deficient pyridine (B92270) ring.
Mechanistically, pyridine itself is highly resistant to EAS because the lone pair on the nitrogen atom readily coordinates with the electrophile or the Lewis acid catalyst, leading to the formation of a pyridinium (B92312) salt. quora.com This positively charged species strongly deactivates the ring towards electrophilic attack. If substitution does occur, it proceeds under harsh conditions and favors the C3 (and C5) position, as attack at C2, C4, or C6 would lead to a highly unstable resonance intermediate where the positive charge is placed on the electron-deficient, positively charged nitrogen atom. youtube.com
In the thiazolo[5,4-b]pyridine system, the pyridine nitrogen similarly deactivates the pyridine portion of the fused ring. Conversely, the thiazole ring is generally more susceptible to electrophilic attack than pyridine. However, the precise regioselectivity on the fused system is not well-documented in dedicated mechanistic studies. Based on general principles, electrophilic attack would be expected to avoid the pyridine ring. Within the thiazole moiety, the positions are already substituted (C2) or part of the fusion. Therefore, traditional EAS reactions like nitration or halogenation may require forcing conditions and could lead to complex product mixtures or occur on less deactivated positions of the pyridine ring.
More modern approaches, such as palladium-catalyzed direct C-H activation/functionalization, offer a more controlled alternative to classical EAS for forming new bonds at specific positions on heteroaromatic systems. rsc.orgrsc.org These methods proceed via different mechanisms, often involving concertive metalation-deprotonation, and can provide access to isomers that are difficult to obtain through traditional EAS.
Derivatization Strategies for Advanced Molecular Scaffolds
The orthogonal reactivity of the C-Br and C-Cl bonds, along with the potential for C-H functionalization, makes this compound a versatile platform for constructing advanced molecular scaffolds for applications in drug discovery and materials science. nih.govnih.gov
Modifications at the Thiazole Moiety
The primary site for modification on the thiazole moiety is the C2 position, which bears the highly reactive bromine atom. As detailed in Sections 3.2.3 and 3.2.4, this position is readily functionalized using a wide array of palladium-catalyzed cross-coupling reactions.
Introduction of Aryl and Heteroaryl Groups: Suzuki and Stille couplings can be used to introduce diverse (hetero)aromatic systems, which is a common strategy in medicinal chemistry to probe structure-activity relationships by exploring different substituents that can interact with protein binding pockets. nih.gov
Installation of Amino Groups: The Buchwald-Hartwig amination allows for the synthesis of 2-amino-thiazolo[5,4-b]pyridine derivatives. The resulting secondary or primary amines can serve as key hydrogen bond donors or as points for further elaboration. researchgate.net
Alkynylation: The Sonogashira reaction provides a powerful method for installing a terminal or internal alkyne. This functional group is a versatile building block for further transformations, including click chemistry, cyclization reactions, or as a rigid linker. soton.ac.uk
Modifications at the Pyridine Moiety
The pyridine ring offers several avenues for modification. The chlorine atom at the C5 position is the most obvious handle, although it is less reactive than the C2-bromine in palladium catalysis.
Nucleophilic Aromatic Substitution (SNAr): While the C5-Cl bond is relatively unreactive, it can undergo SNAr with potent nucleophiles (e.g., amines, thiols, alkoxides) under forcing conditions (high temperature, strong base). This allows for the introduction of a second set of functional groups after the C2 position has been modified.
C-H Functionalization: Modern C-H activation methodologies could potentially be used to functionalize the available C-H positions on the pyridine ring, offering a direct route to substituted products without pre-functionalization. rsc.org
N-Oxidation/Alkylation: The pyridine nitrogen atom can be oxidized to the corresponding N-oxide or alkylated to form a pyridinium salt. These modifications drastically alter the electronic properties of the ring system, influencing its reactivity and biological activity.
Linker Chemistry for Conjugate and Probe Synthesis
The functional groups introduced onto the thiazolo[5,4-b]pyridine scaffold can be used to attach linkers for the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), or fluorescent probes. nih.gov Linker chemistry is crucial as it determines the stability, solubility, and release mechanism of the conjugated molecule. nih.gov
Attachment Points: Amines introduced via Buchwald-Hartwig amination can be acylated to form stable amide bonds with linkers bearing a carboxylic acid. Alkynes installed via Sonogashira coupling are ideal for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), a highly efficient and bioorthogonal ligation strategy.
Linker Types:
Cleavable Linkers: These are designed to be stable in circulation but release the active molecule (the "payload") in the target environment (e.g., a tumor cell). Mechanisms include cleavage by proteases (e.g., Val-Cit linkers), pH-sensitive hydrolysis (e.g., hydrazones), or reduction of disulfide bonds. nih.gov
Non-Cleavable Linkers: These remain intact, and the drug is released only after the complete degradation of the antibody-linker apparatus in the lysosome. nih.gov
Probe Synthesis: By attaching a fluorophore or other reporter molecule to the thiazolo[5,4-b]pyridine core, fluorescent probes can be developed for use in cellular imaging and diagnostic applications. The choice of linker can be used to tune the probe's properties, such as its localization within the cell.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR for Structural Connectivity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structural connectivity of a molecule by analyzing the chemical shifts, multiplicities, and coupling constants of its hydrogen atoms. For 2-Bromo-5-chlorothiazolo[5,4-b]pyridine, the ¹H NMR spectrum provides crucial information about the arrangement of protons on the pyridine (B92270) ring.
Detailed analysis of the ¹H NMR spectrum of a related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, reveals characteristic signals for the protons on the pyridine ring. researchgate.net For instance, the proton at position C6 (HC6) typically appears as a doublet at approximately 8.30 ppm, while the proton at position C4 (HC4) shows a doublet around 8.20 ppm. researchgate.net These distinct chemical shifts are influenced by the electronic effects of the fused thiazole (B1198619) ring and the halogen substituents. The coupling constants between adjacent protons further confirm their positions within the heterocyclic framework.
Table 1: Representative ¹H NMR Data for a Substituted Thiazolo[5,4-b]pyridine (B1319707) Analog
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-7 | 8.50 | d |
| H-6 | 7.50 | d |
Data is representative and may vary based on solvent and specific substitution patterns.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.
In the ¹³C NMR spectrum of similar heterocyclic systems, the carbon atoms of the pyridine and thiazole rings resonate at characteristic chemical shifts. researchgate.net For example, in 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the carbon atoms of the pyridine ring (C4, C6, and C8) appear at approximately 130.3 ppm, 142.9 ppm, and 147.5 ppm, respectively. researchgate.net The carbons of the fused five-membered ring (C2, C3, C5, and C7) are observed at around 128.2 ppm, 100.0 ppm, 111.1 ppm, and 122.1 ppm. researchgate.net The presence of the bromine and chlorine atoms in this compound will further influence these chemical shifts, providing key structural information.
Table 2: Representative ¹³C NMR Data for a Substituted Thiazolo[5,4-b]pyridine Analog
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155.0 |
| C-3a | 120.0 |
| C-5 | 148.0 |
| C-6 | 125.0 |
| C-7a | 150.0 |
Data is representative and may vary based on solvent and specific substitution patterns.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyridine ring, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the fusion of the thiazole and pyridine rings. For instance, a correlation between a proton on the pyridine ring and a carbon in the thiazole ring would provide conclusive evidence for the fused ring system.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass. This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. The calculated molecular weight of this compound (C₆H₂BrClN₂S) is approximately 249.5155 g/mol . aaronchem.com HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component.
In an LC-MS analysis of this compound, the sample is first injected into a liquid chromatograph. The components of the sample are separated based on their affinity for the stationary phase of the column and the mobile phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each eluting peak. For a pure sample of this compound, a single major peak would be expected in the chromatogram, and the mass spectrum of this peak would correspond to the molecular weight of the target compound. A simple and sensitive LC-MS method can be developed for the trace analysis of related impurities. ajrconline.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. While a specific, experimentally recorded IR spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on the characteristic frequencies of its constituent parts: a thiazole ring, a pyridine ring, and carbon-halogen bonds.
The IR spectrum would be characterized by several key regions:
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the pyridine ring would appear in the region of 3000-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused thiazolo[5,4-b]pyridine ring system are expected to produce a series of sharp absorption bands in the 1600-1450 cm⁻¹ range. These are characteristic of aromatic and heteroaromatic ring systems. researchgate.net
C-Br Stretching: The absorption due to the carbon-bromine bond is typically observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. researchgate.net
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to be found in the 800-600 cm⁻¹ range.
Fingerprint Region: The region below 1000 cm⁻¹ is known as the fingerprint region. This area contains complex vibrations that are unique to the molecule as a whole, arising from the bending and skeletal vibrations of the fused ring structure. The specific pattern of peaks in this region would serve as a unique identifier for this compound.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Type of Vibration |
| Aromatic C-H | 3000-3100 | Stretching |
| C=N (Pyridine/Thiazole) | 1600-1450 | Stretching |
| C=C (Pyridine/Thiazole) | 1600-1450 | Stretching |
| C-Cl | 800-600 | Stretching |
| C-Br | 600-500 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. researchgate.net For this compound, several types of interactions would be anticipated:
π-π Stacking: The planar, electron-rich thiazolo[5,4-b]pyridine ring systems are likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. nih.govresearchgate.net These interactions are a significant force in the stabilization of the crystal lattice of aromatic compounds. nih.gov The centroid-to-centroid distance between stacked rings would be a key parameter determined from the crystallographic data.
Halogen Bonding: The bromine and chlorine atoms on the molecule can act as halogen bond donors, interacting with electron-rich atoms such as the nitrogen or sulfur atoms of neighboring molecules. rsc.orgresearchgate.net The strength and geometry of these interactions, which are shorter than the sum of the van der Waals radii, would be characterized. researchgate.net
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors like O-H or N-H, weak C-H···N or C-H···S hydrogen bonds may be present, further stabilizing the crystal structure. researchgate.netresearchgate.net
Table 2: Expected Crystallographic Data and Intermolecular Interactions for this compound
| Parameter | Expected Observation | Significance |
| Molecular Geometry | Planar fused ring system | Confirms the aromatic nature and rigidity of the core structure. |
| Bond Lengths/Angles | Precise values for all bonds and angles | Provides fundamental structural data for the molecule. nih.gov |
| π-π Stacking | Parallel or offset stacking of rings | A primary stabilizing force in the crystal lattice. nih.gov |
| Halogen Bonding | Br···N/S and Cl···N/S interactions | Contributes to the directionality and stability of the crystal packing. rsc.orgresearchgate.net |
| Weak Hydrogen Bonding | C-H···N/S interactions | Provides additional stabilization to the three-dimensional structure. researchgate.net |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for assessing the purity of this compound and for identifying and quantifying any byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed for this compound. In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The compound would be detected using a UV detector, as the conjugated aromatic system is expected to have strong UV absorbance. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. By using a certified reference standard, HPLC can also be used for accurate quantification. bldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. ceon.rs This method would be particularly useful for identifying any volatile byproducts that might be present from the synthesis of this compound, such as starting materials or side-reaction products. ceon.rs
In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. ceon.rs As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound by comparison to a spectral library. ceon.rs This technique offers very high sensitivity and specificity for the detection of trace-level impurities.
Table 3: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase (Typical) | Mobile Phase/Carrier Gas (Typical) | Detection Method | Primary Application |
| HPLC | C18-modified silica (B1680970) | Acetonitrile/Water | UV Absorbance | Purity assessment and quantification. bldpharm.com |
| GC-MS | Polysiloxane-based | Helium | Mass Spectrometry | Identification and quantification of volatile byproducts. ceon.rsceon.rs |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving this compound. Its simplicity, speed, and low cost make it an indispensable tool in the synthetic organic chemistry laboratory for qualitatively tracking the consumption of starting materials and the formation of products. researchgate.net
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the eluent or mobile phase. The choice of eluent is critical and is determined empirically to achieve optimal separation of the components of the reaction mixture. For a compound like this compound, a mixture of a non-polar solvent such as hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point.
As the eluent ascends the TLC plate by capillary action, the components of the spotted mixture travel up the plate at different rates depending on their polarity and their affinity for the adsorbent and the eluent. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances.
The progress of a reaction, for instance, a Suzuki coupling where the bromine atom of this compound is replaced, can be monitored by spotting the reaction mixture on a TLC plate at regular intervals alongside the starting material. The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product would indicate the progression of the reaction.
Visualization of the spots on the TLC plate is often achieved under UV light (typically at 254 nm), as compounds containing aromatic or conjugated systems like the thiazolo[5,4-b]pyridine core will absorb UV light and appear as dark spots against a fluorescent background. Further visualization can be achieved by using staining agents, such as potassium permanganate (B83412) or p-anisaldehyde stain, which react with the compounds on the plate to produce colored spots. researchgate.net
Table 1: Illustrative TLC Monitoring of a Hypothetical Reaction
| Time (hours) | Starting Material (Rf) | Product (Rf) | Observations |
| 0 | 0.65 | - | Single spot corresponding to starting material. |
| 1 | 0.65 | 0.40 | Appearance of a new, more polar product spot. |
| 3 | 0.65 (faint) | 0.40 (intense) | Diminishing intensity of the starting material spot. |
| 5 | - | 0.40 | Disappearance of the starting material spot. |
Note: This table is for illustrative purposes only. Rf values are dependent on the specific eluent system and stationary phase used.
UV-Vis Absorption and Emission Spectroscopy (for Photophysical Properties of Derivatives)
UV-Vis absorption and emission spectroscopy are powerful techniques used to investigate the photophysical properties of derivatives of this compound. While the parent compound itself may not have significant fluorescent properties, its derivatives, where the bromo and chloro substituents are replaced by various functional groups, can exhibit interesting optical behaviors. The thiazolo[5,4-b]pyridine scaffold is a heterocyclic system that can be readily functionalized to create novel dyes and fluorescent probes. nih.govnih.gov
UV-Vis absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum shows the absorbance as a function of wavelength, with the wavelength of maximum absorbance denoted as λmax. For derivatives of this compound, the position and intensity of the absorption bands are influenced by the nature of the substituents and the solvent. nih.gov
Emission or fluorescence spectroscopy provides information about the electronic transitions from the excited state back to the ground state. After a molecule absorbs light and is promoted to an excited electronic state, it can relax by emitting a photon. The resulting emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence intensity and the wavelength of maximum emission (λem) are key parameters that characterize the emissive properties of a compound. nih.gov
The photophysical properties of thiazolo[5,4-b]pyridine derivatives can be tuned by introducing different functional groups. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths. The solvent polarity can also play a significant role, leading to solvatochromic shifts in the spectra. nih.gov
Table 2: Photophysical Data for Analagous Thiazolopyridine Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |
| Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate | n-Hexane | 318 | 407 | nih.gov |
| Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate | Ethanol | 320 | 430 | nih.gov |
| Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate | n-Hexane | 305 | 360 | nih.gov |
| Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate | Ethanol | 305 | 380 | nih.gov |
Note: The data in this table is for isothiazolo[5,4-b]pyridine (B1251151) derivatives, which are structural analogs of thiazolo[5,4-b]pyridine derivatives. This data is presented to illustrate the typical range of absorption and emission maxima for this class of compounds.
Computational and Theoretical Studies on 2 Bromo 5 Chlorothiazolo 5,4 B Pyridine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of molecules. For 2-bromo-5-chlorothiazolo[5,4-b]pyridine, these methods provide insights into its electronic structure, geometry, and reactivity, which are essential for designing new synthetic routes and predicting the behavior of its derivatives.
Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2)
While specific comprehensive studies focusing solely on the DFT and MP2 calculations for the parent this compound are not extensively detailed in the public domain, the principles of these methods are widely applied to similar heterocyclic systems. DFT is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the electron density of a system, which simplifies the many-body problem of interacting electrons. For a molecule like this compound, DFT can be used to predict its geometry, vibrational frequencies, and electronic properties.
Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, providing a higher level of accuracy for certain properties compared to DFT. It is computationally more demanding but can be crucial for systems where electron correlation plays a significant role. The application of these methods would be instrumental in accurately modeling the molecule's characteristics.
Electronic Structure Analysis and Frontier Molecular Orbitals
The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals. The energy and shape of these orbitals dictate the molecule's reactivity.
The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, the presence of electronegative chlorine and bromine atoms, along with the fused thiazolo-pyridine ring system, influences the energy levels and distribution of these frontier orbitals.
Molecular Geometry Optimization and Conformation
Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. The fused ring system of thiazolo[5,4-b]pyridine (B1319707) imposes a relatively rigid and planar structure. However, minor deviations from planarity can occur, and computational methods can precisely quantify these aspects. Understanding the preferred conformation is critical for predicting how the molecule will interact with other molecules, including biological targets.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These studies are fundamental in drug discovery and development.
Ligand-Protein Interaction Analysis for Potential Biological Targets
Derivatives of this compound have been investigated for their potential as modulators of various biological targets. For example, derivatives have been synthesized and evaluated as farnesoid X receptor (FXR) modulators and 15-prostaglandin dehydrogenase inhibitors. googleapis.comgoogle.com
Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. googleapis.com Molecular docking studies would be employed to understand how derivatives of this compound bind to the ligand-binding domain of FXR. These studies can predict the binding orientation, identify key amino acid residues involved in the interaction, and estimate the binding affinity. The thiazolo[5,4-b]pyridine core can form specific interactions, such as hydrogen bonds and pi-stacking, with the protein's active site.
15-Prostaglandin Dehydrogenase (15-PGDH): This enzyme is responsible for the degradation of prostaglandins, which are involved in various physiological processes. Inhibitors of 15-PGDH can prolong the biological activity of prostaglandins. Molecular docking simulations can help in designing potent and selective inhibitors based on the this compound scaffold. The model would show how the ligand fits into the enzyme's active site and what modifications to the core structure could enhance binding.
The table below summarizes the potential biological targets for derivatives of this compound and the types of interactions that would be analyzed in docking studies.
| Biological Target | Therapeutic Area | Key Interactions Analyzed in Docking Studies |
| Farnesoid X Receptor (FXR) googleapis.com | Metabolic Diseases | Hydrogen bonding, hydrophobic interactions, pi-stacking |
| 15-Prostaglandin Dehydrogenase google.com | Inflammatory Diseases, Tissue Repair | Hydrogen bonding, van der Waals interactions, electrostatic interactions |
These computational approaches are instrumental in the rational design of new therapeutic agents based on the this compound structure, allowing for the prediction of their biological activity before their synthesis and experimental testing.
Prediction of Binding Affinities and Binding Modes
Computational docking is a key technique used to predict how a ligand, such as a thiazolo[5,4-b]pyridine derivative, will bind to a macromolecular target, typically a protein or DNA. This method predicts the preferred orientation of the molecule within a binding site and estimates the strength of the interaction, often expressed as a binding energy.
Molecular docking studies on thiazolo[5,4-b]pyridine derivatives have revealed key interaction patterns responsible for their biological activities. For instance, when docked with DNA, derivatives have shown strong interactions, with binding energies indicating stable complex formation. actascientific.com One study involving a phenylthiazolo[4,5-b]pyridine derivative docked with a B-DNA dodecamer (PDB ID: 1BNA) reported a binding energy of -5.02 kcal/mol, suggesting a strong interaction. actascientific.com
In studies targeting protein kinases, a critical class of drug targets, the thiazolo[5,4-b]pyridine scaffold has demonstrated its ability to fit effectively into ATP binding pockets. For example, in a docking study with phosphoinositide 3-kinase alpha (PI3Kα), a thiazolo[5,4-b]pyridine analogue formed a crucial hydrogen bond with the Val851 residue in the hinge region. nih.gov This interaction, along with a water bridge to Typ836 and Asp810 and another hydrogen bond between a sulfonamide substituent and Lys802, anchors the molecule in the active site. nih.gov Similarly, molecular docking of c-KIT inhibitors based on this scaffold revealed that substituents, such as a 3-trifluoromethyl group, can fit well into hydrophobic binding pockets. nih.gov
The binding energies for various thiazolo[4,5-b]pyridine (B1357651) derivatives against different biological targets have been calculated, showing a range of affinities.
| Derivative Class | Biological Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine | B-DNA (1BNA) | -5.02 | actascientific.com |
| Thiazolo[4,5-b]pyridine-2(3H)-one | CT-DNA | -8.1 to -8.9 | dntb.gov.ua |
| Thiazolo[4,5-b]pyridine-2(3H)-one | Bovine Serum Albumin (BSA) | -7.5 to -10.5 | dntb.gov.ua |
| Thiazolo[4,5-b]pyridine-2(3H)-one | SARS-CoV-2 3CLPro | -6.7 to -8.8 | dntb.gov.ua |
Structure-Activity Relationship (SAR) Computational Methodologies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational methods provide a systematic framework for these analyses.
For the thiazolo[5,4-b]pyridine scaffold, SAR studies have been crucial in identifying key structural features for potent inhibitory activity against targets like PI3K and c-KIT. nih.govnih.gov For instance, it was found that the 4-nitrogen of the thiazolo[5,4-b]pyridine core can serve as a hinge-binding motif for kinases. nih.gov SAR studies on PI3K inhibitors revealed that a sulfonamide group and a pyridyl unit attached to the core were critical for high potency. nih.gov Replacing the pyridyl group with a phenyl ring led to a significant drop in activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
For a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives with antioxidant activity, a QSAR study employed a genetic algorithm (GA) for descriptor selection and multiple linear regression (MLR) to build the correlation model. dmed.org.ua The resulting models showed high statistical quality and predictive power, with leave-one-out cross-validation coefficients (Q²_LOO) ranging from 0.7060 to 0.7480. dmed.org.ua The study identified that enhanced antioxidant activity was associated with small, hydrophilic molecules where there is minimal distance between specific atoms and the center of mass. dmed.org.ua
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) required for biological activity. This "pharmacophore hypothesis" can then be used to search large compound libraries (virtual screening) for new potential hits.
For related heterocyclic structures like pyrozolo[1,5-a]pyridines, a five-point pharmacophore model (AHHRR) was developed, consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov This model demonstrated a high correlation between predicted and actual activity for PDE4 inhibitors (R² = 0.9545). nih.gov Such models are invaluable for designing new thiazolo[5,4-b]pyridine derivatives by ensuring they possess the necessary features for target interaction.
Prediction of Spectroscopic Properties (e.g., Calculated NMR Chemical Shifts, UV-Vis Spectra)
Theoretical calculations can predict spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds. Density Functional Theory (DFT) is a common method for this purpose.
Computational studies on thiazolo[5,4-b]pyridine derivatives and related structures have been used to calculate quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). actascientific.com The energy gap between these frontier orbitals is associated with the chemical reactivity and kinetic stability of the molecule. actascientific.com These calculations can also help interpret UV-Vis absorption spectra; for example, a synthesized thiazolo[5,4-b]pyridine derivative exhibited a maximum absorption (λmax) at 386 nm in DMSO. actascientific.com Furthermore, NMR chemical shifts (¹H and ¹³C) for various thiazolo[5,4-b]pyridine derivatives have been experimentally determined and reported, providing a basis for comparison with theoretically calculated spectra. nih.gov
| Compound Type | Technique | Observed Data | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine derivative | UV/Vis (DMSO) | λmax = 386 nm | actascientific.com |
| N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide | ¹H NMR (DMSO-d6) | δ 9.56 (s, 1H), 8.63 (d, J = 2.2 Hz, 1H), 8.24–8.20 (m, 2H), 6.89 (d, J = 5.7 Hz, 1H), 4.02 (s, 3H), 3.92–3.80 (m, 8H), 3.13 (s, 3H) | nih.gov |
| N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide | ¹³C NMR (DMSO-d6) | δ 159.4, 157.7, 157.6, 149.3, 148.0, 140.9, 135.3, 128.1, 123.5, 122.4, 106.5, 65.9, 54.3, 48.5, 40.6 | nih.gov |
Crystal Packing and Solid-State Property Prediction
Understanding the solid-state properties of a compound is crucial for its formulation and material characteristics. Computational methods can predict crystal structures and packing arrangements, which are governed by intermolecular forces like hydrogen bonds.
Crystal structure prediction studies, for example on the related pyridine (B92270) molecule, have successfully identified known polymorphs and their relative stability using dispersion-corrected density functional theory. rsc.org For derivatives of the thiazolo[5,4-b]pyridine scaffold, crystal structure analysis has revealed that the core heterocyclic system is often nearly planar. researchgate.net In the crystal structure of 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, the entire molecule is almost planar, with a maximum deviation of only 0.0742(6) Å. researchgate.net Hydrogen bonds play a significant role in the crystal engineering and biological function of such compounds. researchgate.netresearchgate.net The prediction and analysis of these packing motifs are essential for understanding properties like solubility and melting point, which have been experimentally determined for several derivatives. nih.gov
Applications in Chemical Research and Advanced Materials
Role as a Key Intermediate in Complex Heterocycle Synthesis
The strategic placement of halogen atoms on the thiazolo[5,4-b]pyridine (B1319707) core makes 2-Bromo-5-chlorothiazolo[5,4-b]pyridine a highly valuable intermediate for the construction of more complex heterocyclic frameworks. The bromine atom at the 2-position is particularly susceptible to displacement and participation in cross-coupling reactions, providing a convenient handle for introducing a wide range of substituents.
Precursor for Advanced Medicinal Chemistry Scaffolds
The thiazolo[5,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purines and other biologically important heterocycles. This similarity allows derivatives of this scaffold to interact with a variety of biological targets. The compound this compound is a key precursor in the synthesis of these advanced medicinal chemistry scaffolds. For instance, it can be utilized in the synthesis of potent kinase inhibitors. The bromo group at the 2-position can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups, which are often crucial for binding to the target protein. nih.gov
The synthesis of various kinase inhibitors targeting enzymes like PI3K and c-KIT often commences from precursors that can be derived from or are analogous to this compound. The thiazolo[5,4-b]pyridine core serves as a rigid scaffold that correctly orients the appended functional groups for optimal interaction with the kinase active site.
Building Block for Agrochemical Research
Drawing from the broad biological activity of pyridine-containing heterocycles, there is a growing interest in the application of thiazolopyridine derivatives in agrochemical research. While direct studies on the agrochemical applications of this compound are not extensively documented, the herbicidal activity of other thiazolopyridine derivatives has been reported. acs.org For example, a class of thiazolopyridine compounds has been identified as potent herbicides that inhibit the acyl–acyl carrier protein (ACP) thioesterase (FAT). acs.org These findings suggest that the thiazolo[5,4-b]pyridine scaffold has the potential to be a valuable building block for the discovery of new agrochemicals. The reactivity of the bromo and chloro substituents on this compound allows for the systematic modification of the molecule to explore its potential as an insecticide, fungicide, or herbicide. The development of novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety has also shown promising insecticidal activity against various lepidopteran pests. mdpi.com
Development of Enzyme Inhibitors and Modulators (Focus on Molecular Mechanisms and SAR)
A significant application of this compound lies in its use as a starting material for the development of potent and selective enzyme inhibitors. The resulting thiazolo[5,4-b]pyridine derivatives have shown significant activity against several protein kinases, which are crucial targets in cancer therapy and other diseases.
Phosphoinositide 3-Kinase (PI3K) Inhibition Research
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for drug development. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized, demonstrating potent PI3K inhibitory activity. mdpi.com The synthesis of these inhibitors often involves the use of a brominated thiazolopyridine intermediate, highlighting the importance of compounds like this compound.
Structure-activity relationship (SAR) studies of these derivatives have revealed key molecular features necessary for potent inhibition. For instance, the presence of a sulfonamide functionality and a pyridyl group attached to the thiazolo[5,4-b]pyridine core were found to be crucial for high inhibitory activity against the PI3Kα isoform. mdpi.com Molecular docking studies have further elucidated the binding mode of these inhibitors within the ATP-binding pocket of PI3Kα. The thiazolo[5,4-b]pyridine scaffold typically forms hydrogen bond interactions with key residues in the hinge region of the kinase, such as Val851. mdpi.com
Table 1: SAR of 2-Substituted Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors
| Compound | R-Group at 2-position | PI3Kα IC₅₀ (nM) |
|---|---|---|
| 19a | 2,4-Difluorophenyl sulfonamide | 3.6 |
| 19b | 2-Chloro-4-fluorophenyl sulfonamide | 4.6 |
| 19c | 5-Chlorothiophene-2-sulfonamide | 8.0 |
Data sourced from a study on novel thiazolo[5,4-b]pyridine derivatives as potent phosphoinositide 3-kinase inhibitors. mdpi.com
Other Kinase Inhibition Studies (e.g., as predicted by computational methods)
Beyond PI3K, the thiazolo[5,4-b]pyridine scaffold has been explored for the inhibition of other kinases. For example, derivatives have been synthesized and evaluated as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov Computational docking studies have been instrumental in predicting the binding modes of these inhibitors and guiding their design. These studies often show that the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif, a common feature of many kinase inhibitors. nih.gov
The versatility of the this compound intermediate allows for the synthesis of a wide array of derivatives that can be screened against a panel of kinases. Computational methods, such as molecular docking and pharmacophore modeling, are increasingly being used to predict the potential targets of these novel compounds and to rationalize their structure-activity relationships. For instance, docking studies of thiazolo[5,4-b]pyridine derivatives in the c-KIT active site have helped to understand the interactions with key residues like Cys673. nih.gov
In vitro Enzyme Kinetic and Activity Assays
The evaluation of novel enzyme inhibitors derived from this compound relies on a variety of in vitro assays. These assays are crucial for determining the potency and selectivity of the compounds. Radiometric biochemical kinase assays are commonly used to measure the enzymatic inhibitory activities of these derivatives against their target kinases, such as c-KIT. nih.gov These assays typically determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
For PI3K inhibitors, enzymatic assays are performed to evaluate their activity against different isoforms of the kinase (α, β, γ, δ). mdpi.com This allows for the determination of the inhibitor's selectivity profile. For example, some thiazolo[5,4-b]pyridine derivatives have shown potent inhibition of PI3Kα, γ, and δ isoforms with nanomolar IC₅₀ values, while being significantly less active against the β isoform. mdpi.com The data from these assays are essential for understanding the therapeutic potential and possible side effects of the developed inhibitors.
Table 2: Enzymatic Inhibition of PI3K Isoforms by a Representative Thiazolo[5,4-b]pyridine Derivative (Compound 19a)
| Kinase Isoform | IC₅₀ (nM) |
|---|---|
| PI3Kα | 3.6 |
| PI3Kβ | 34.2 |
| PI3Kγ | 5.1 |
| PI3Kδ | 2.8 |
Data sourced from a study on novel thiazolo[5,4-b]pyridine derivatives as potent phosphoinositide 3-kinase inhibitors. mdpi.com
Research on Antimicrobial and Antiviral Activities (In vitro Studies and SAR)
The thiazolo[5,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its presence in numerous molecules with a wide range of biological activities. nih.govnih.gov While in vitro studies focusing specifically on this compound are not extensively detailed in publicly available research, the structure-activity relationships (SAR) established for a variety of its derivatives provide significant insights into its potential as an antimicrobial and antiviral agent.
Research into derivatives has shown that the biological activity of the thiazolo[5,4-b]pyridine core is highly dependent on the nature and position of its substituents. nih.gov For instance, studies on related thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated notable antimicrobial and antifungal activity. A series of these compounds showed activity against Candida albicans, with one derivative exhibiting a minimal inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net Further investigation revealed that some of these compounds exhibit synergistic activity with amoxicillin (B794) against resistant bacterial strains like ESβL-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH). researchgate.net
In the context of antiviral research, fused thiazole-pyrimidine systems have been investigated for their effects on various viruses. For example, certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives were screened for activity against Hepatitis B (HBV) and Hepatitis C (HCV) viruses. nih.gov One compound from this series demonstrated significant in vitro activity against HBV. nih.gov The general findings from these studies on related heterocyclic systems suggest that the core structure is a viable starting point for developing new therapeutic agents. nih.govarabjchem.org
The SAR for thiazolo[5,4-b]pyridine derivatives as kinase inhibitors, which can be relevant to antiviral mechanisms, has been explored more extensively. nih.govnih.gov Key findings indicate that:
The nitrogen atom at position 4 of the pyridine (B92270) ring often acts as a crucial hinge-binding motif for interaction with kinase enzymes. nih.gov
Functionalization at the 5-position and 6-position of the scaffold has been successfully used to target the ATP-binding sites of various kinases. nih.gov
In one study, the introduction of a 3-(trifluoromethyl)phenyl group led to moderate enzymatic inhibitory activity against the c-KIT kinase. nih.gov Another study on PI3K inhibitors showed that a pyridyl group attached to the thiazole ring was a key structural unit for high potency, and its replacement with a phenyl group led to a significant drop in activity. nih.gov
These findings underscore the importance of specific substitutions on the thiazolo[5,4-b]pyridine ring system for biological potency. The presence of a bromine atom at the 2-position and a chlorine atom at the 5-position on the target compound, this compound, provides specific electronic properties and potential interaction points that could be explored in future antimicrobial and antiviral screening programs.
| Derivative Type | Target/Organism | Key SAR Finding | Reference |
| Thiazolo[4,5-b]pyridines | Candida albicans | Active with MIC as low as 12.5 μg/mL. | researchgate.net |
| Thiazolo[4,5-b]pyridines | K. pneumoniae, S. haemolyticus | Synergistic activity with amoxicillin against resistant strains. | researchgate.net |
| Thiazolo[5,4-b]pyridines | c-KIT Kinase | 3-(trifluoromethyl)phenyl group at R1 showed moderate activity. | nih.gov |
| Thiazolo[5,4-b]pyridines | PI3Kα Kinase | A pyridyl group on the thiazole ring was crucial for high potency. | nih.gov |
| Thiazolo[4,5-d]pyrimidines | Hepatitis B Virus (HBV) | One derivative showed significant in vitro anti-HBV activity. | nih.gov |
Exploration in Materials Science and Organic Electronics (derived from related fused heterocycles)
The rigid, planar, and electron-deficient nature of the thiazolo[5,4-b]pyridine core and its related fused heterocycles, such as thiazolo[5,4-d]thiazole (B1587360), makes them highly attractive building blocks for advanced materials. rsc.org These structural characteristics facilitate strong intermolecular π–π stacking, which is essential for efficient charge transport in organic electronic devices. rsc.org
Derivatives of related fused heterocycles have been extensively studied for their photophysical properties and potential applications in organic electronics. The thiazolo[5,4-d]thiazole (TzTz) moiety, in particular, has been incorporated into various small molecules and polymers for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.com
Research has shown that the fluorescence spectra of these compounds are sensitive to their environment, such as the polarity of the solvent. nih.gov For instance, ester derivatives of isothiazolo[4,5-b]pyridine exhibit a red shift in their emission spectra when the solvent is changed from n-hexane to the more polar ethanol, with a significant increase in fluorescence intensity. nih.gov This solvatochromism is a useful property for developing chemical sensors.
A family of thiazolo[5,4-d]thiazole fluorophores decorated with pyridine scaffolds demonstrated tunable near-UV to bluish-green fluorescence. researchgate.net The photophysical properties were found to be clearly affected by the positional isomerism of the substituents. researchgate.net Symmetrically substituted thiazolo[5,4-d]thiazole materials have been shown to fluoresce across the visible spectrum, from blue to orange-red, depending on their crystal packing structure. rsc.org This correlation between solid-state arrangement and emission color has been leveraged to create crystalline blends for white-light emission, highlighting their potential for use in solid-state photonic devices. rsc.org
| Compound Family | Solvent/State | Max. Emission Peak (λem) | Key Finding | Reference |
| Isothiazolo[4,5-b]pyridine ester derivative 1 | n-Hexane | 407 nm | Fluorescence properties are solvent-dependent. | nih.gov |
| Isothiazolo[4,5-b]pyridine ester derivative 1 | Ethanol | 430 nm | Emission is red-shifted and more intense in polar solvent. | nih.gov |
| Isothiazolo[4,5-b]pyridine ester derivative 2 | n-Hexane | 360 nm | Different substituents alter the emission wavelength. | nih.gov |
| Isothiazolo[4,5-b]pyridine ester derivative 2 | Ethanol | 380 nm | Emission intensity is much higher in ethanol. | nih.gov |
| Pyridine-decorated Thiazolo[5,4-d]thiazoles | CH2Cl2 | Near-UV to Bluish-Green | Positional isomerism of substituents affects photophysical properties. | researchgate.net |
| Alkyl-functionalized Thiazolo[5,4-d]thiazoles | Crystal | Blue to Orange-Red | Photophysical properties are a function of crystal packing. | rsc.org |
The ability of thiazole-based fused heterocycles to participate in directional, non-covalent interactions makes them excellent candidates for constructing complex supramolecular structures and functional polymers. mdpi.comrsc.org The nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors or coordinate with metal ions, enabling the self-assembly of highly ordered architectures. rsc.org
For example, 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole has been used as a linker to construct a two-dimensional coordination polymer with zinc ions. mdpi.com In this structure, the layers assemble into a 3D supramolecular network through π-π interactions between aromatic rings and CH-π interactions. mdpi.com Such coordination polymers, particularly those with interdigitated structures, are of interest for their potential sorption properties. mdpi.com
Furthermore, the thiazolo[5,4-d]thiazole extended viologen moiety has been used to create five novel supramolecular assemblies through self-assembly with various benzenecarboxylic acids. rsc.org These systems are built upon donor-acceptor (D-A) interactions, where the electron-deficient viologen moiety is hydrogen-bonded to electron-donating carboxylates. rsc.org Notably, several of these assemblies exhibit reversible photochromic behavior, attributed to electron transfer that forms extended viologen radicals. This photo-controlled fluorescence has potential applications in technologies like inkless and erasable printing. rsc.org The molecular packing in these structures is governed by a combination of hydrogen bonds and π-π interactions, demonstrating the versatility of the thiazole-based core in crystal engineering. mdpi.comrsc.org
Future Research Directions and Emerging Trends in the Application of 2 Bromo 5 Chlorothiazolo 5,4 B Pyridine
The scaffold of 2-bromo-5-chlorothiazolo[5,4-b]pyridine represents a significant starting point for the discovery of novel chemical entities with wide-ranging applications. As a halogenated heterocyclic compound, it is primed for diverse functionalization, making it a valuable building block in medicinal chemistry and material science. Future research is poised to expand on its potential, leveraging cutting-edge technologies and methodologies to develop next-generation compounds. The following sections outline the key emerging trends and future research directions centered on this promising chemical scaffold.
Q & A
Q. Advanced
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with PI3Kα’s ATP-binding pocket. Key interactions include hydrogen bonds with Val851 and hydrophobic contacts with Trp780 .
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
How to optimize reaction conditions for synthesizing halogenated thiazolo[5,4-b]pyridine derivatives?
Advanced
Critical Parameters :
- Catalyst : CuI (5 mol%) in pyridine increases regioselectivity for bromination at the 5-position .
- Halogen source : NBS (N-bromosuccinimide) vs. Br₂: NBS reduces side reactions (e.g., dihalogenation) .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from 24 h to 2 h .
Q. Optimization Table :
| Condition | Conventional | Microwave |
|---|---|---|
| Temperature (°C) | 110 | 120 |
| Time (h) | 24 | 2 |
| Yield (%) | 45 | 70 |
| Purity (%) | 85 | 95 |
Adapted from annulation protocols .
What biological models are suitable for evaluating the anticancer potential of this compound?
Q. Advanced
- In vitro : Use PI3K-dependent cancer cell lines (e.g., MCF-7, PC-3) for viability assays (MTT/CCK-8). Compare IC₅₀ values with clinical inhibitors (e.g., idelalisib) .
- In vivo : Xenograft models (e.g., murine breast cancer) to assess tumor growth inhibition (dose: 10–50 mg/kg, oral) .
How does the electronic nature of substituents affect the compound’s reactivity in cross-coupling reactions?
Q. Advanced
- Electron-withdrawing groups (Br, Cl) : Enhance Suzuki coupling rates with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
- Steric effects : Bulky substituents (e.g., 2-methyl) may hinder coupling efficiency (yield drop: 70% → 40%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
